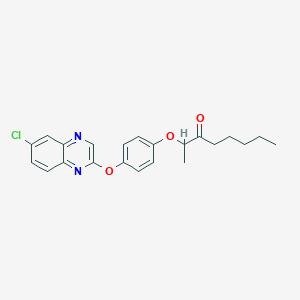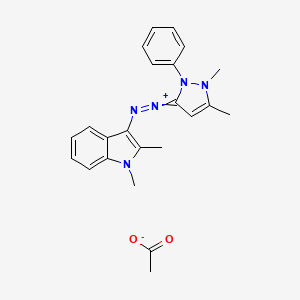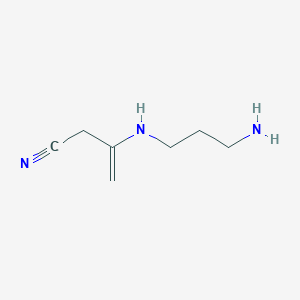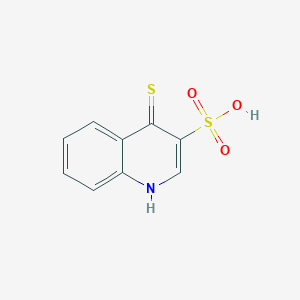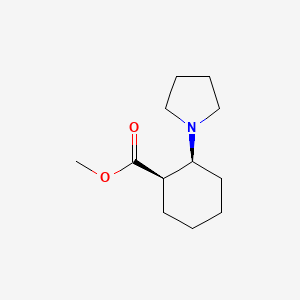
L-Alanyl-L-prolyl-L-alanyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((S)-2-((S)-1-((S)-2-Aminopropanoyl)pyrrolidine-2-carboxamido)propanamido)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers, making it an interesting subject for stereochemistry studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-((S)-1-((S)-2-Aminopropanoyl)pyrrolidine-2-carboxamido)propanamido)propanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine ring, followed by the sequential addition of amino acid derivatives. Each step requires precise control of reaction conditions to ensure the correct stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers and continuous flow reactors. These methods allow for the efficient production of complex molecules while maintaining high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((S)-2-((S)-1-((S)-2-Aminopropanoyl)pyrrolidine-2-carboxamido)propanamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S)-2-((S)-2-((S)-1-((S)-2-Aminopropanoyl)pyrrolidine-2-carboxamido)propanamido)propanoic acid is used as a chiral building block for the synthesis of more complex molecules. Its multiple chiral centers make it valuable for studying stereochemical effects in reactions.
Biology
In biological research, this compound can be used to study protein-ligand interactions due to its ability to mimic peptide structures. It is also useful in the design of enzyme inhibitors.
Medicine
Medically, (S)-2-((S)-2-((S)-1-((S)-2-Aminopropanoyl)pyrrolidine-2-carboxamido)propanamido)propanoic acid has potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and fine chemicals, leveraging its complex structure to create high-value products.
Mécanisme D'action
The mechanism of action of (S)-2-((S)-2-((S)-1-((S)-2-Aminopropanoyl)pyrrolidine-2-carboxamido)propanamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Bromomethyl methyl ether: A compound used in organic synthesis.
Uniqueness
What sets (S)-2-((S)-2-((S)-1-((S)-2-Aminopropanoyl)pyrrolidine-2-carboxamido)propanamido)propanoic acid apart is its multiple chiral centers and peptide-like structure, making it highly versatile for various applications in research and industry.
Propriétés
Numéro CAS |
82748-47-8 |
|---|---|
Formule moléculaire |
C14H24N4O5 |
Poids moléculaire |
328.36 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H24N4O5/c1-7(15)13(21)18-6-4-5-10(18)12(20)16-8(2)11(19)17-9(3)14(22)23/h7-10H,4-6,15H2,1-3H3,(H,16,20)(H,17,19)(H,22,23)/t7-,8-,9-,10-/m0/s1 |
Clé InChI |
CWOGQWPWTYDCOV-XKNYDFJKSA-N |
SMILES isomérique |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |
SMILES canonique |
CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



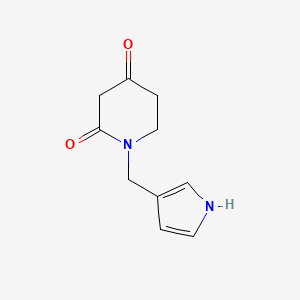
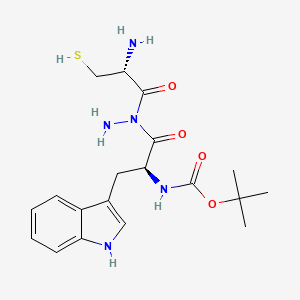
![N-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine](/img/structure/B12906939.png)
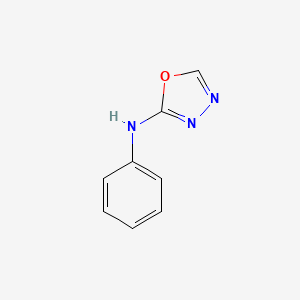

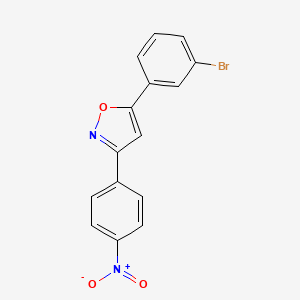
![3-(Benzo[d][1,3]dioxol-5-ylmethylene)dihydrofuran-2(3H)-one](/img/structure/B12906954.png)
